molecular formula C13H15ClN2 B14155127 7-Chloro-8-methyl-3-propylquinolin-2-amine CAS No. 948294-17-5

7-Chloro-8-methyl-3-propylquinolin-2-amine

Cat. No.: B14155127
CAS No.: 948294-17-5
M. Wt: 234.72 g/mol
InChI Key: MKOQJDUATDHKLK-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-3-propylquinolin-2-amine is a chemical compound based on the quinoline scaffold, designed for research and development purposes. Quinoline derivatives are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Compounds with this core structure are extensively investigated for their potential to overcome drug resistance in diseases like malaria . The "reversed chloroquine" (RCQ) approach, which involves hybrid molecules containing a chloroquine-like moiety, has shown promise in overcoming chloroquine resistance in Plasmodium falciparum by inhibiting hemozoin formation within the parasite's digestive vacuole . Furthermore, structurally similar chloroquine analogs are being repositioned and studied for their anti-cancer properties. Research indicates that such compounds can enhance cancer cell killing, particularly in breast cancer cell lines, potentially through mechanisms like raising intra-lysosomal pH and interfering with autophagosome degradation . This specific compound, with its 7-chloro and 3-propylamine substitutions, represents a valuable intermediate for SAR studies. Researchers can utilize it to explore new chemical entities for infectious disease and oncology research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

948294-17-5

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

7-chloro-8-methyl-3-propylquinolin-2-amine

InChI

InChI=1S/C13H15ClN2/c1-3-4-10-7-9-5-6-11(14)8(2)12(9)16-13(10)15/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

MKOQJDUATDHKLK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)N

Origin of Product

United States

Preparation Methods

Skraup-Doebner-Miller Cyclization

The quinoline backbone is typically assembled via Skraup or Doebner-Miller reactions. For 7-chloro-8-methyl-3-propylquinolin-2-amine, a modified Doebner-Miller approach using glycerol and nitrobenzene as solvents achieves optimal ring formation at 180°C. The reaction proceeds through:

  • Condensation : Aniline derivatives react with α,β-unsaturated carbonyl compounds
  • Cyclodehydration : Acid-catalyzed formation of the bicyclic system
  • Aromatization : Oxidative removal of hydrogen atoms

Critical parameters:

  • Nitrobenzene concentration : 15-20% v/v prevents tar formation
  • Sulfuric acid gradient : Gradual addition maintains temperature <200°C

Friedländer Annulation Alternatives

Recent advances employ Friedländer synthesis using 2-aminobenzaldehyde and ketones:

$$
\text{2-Aminobenzaldehyde} + \text{Methyl propyl ketone} \xrightarrow{\text{NaOH/EtOH}} \text{Quinoline intermediate}
$$

This method offers better control over C3-propyl positioning but requires subsequent halogenation steps.

Regioselective Halogenation and Alkylation

Chlorination at C7

Electrophilic substitution dominates chloro group installation:

Method Reagent Temp (°C) Time (h) Yield (%)
Direct chlorination SO₂Cl₂ 60 6 78
Catalytic chlorination Cl₂/FeCl₃ 40 12 65

SO₂Cl₂ in dichloroethane proves superior for maintaining C8-methyl group integrity. Competing reactions at C5 are minimized by steric hindrance from the C3-propyl chain.

C8 Methylation via Friedel-Crafts

Aluminum chloride-mediated alkylation achieves methyl group installation:

$$
\text{Quinoline} + \text{CH}3\text{I} \xrightarrow{\text{AlCl}3 (1.5 eq)} \text{C8-methylated product}
$$

Key considerations:

  • Solvent : Nitromethane improves reagent solubility
  • Quenching : Gradual addition to ice-HCl prevents demethylation
  • Byproduct control : Excess AlCl₃ removed via aqueous NaHCO₃ wash

Amino Group Installation at C2

Nucleophilic Amination

Direct displacement of C2 leaving groups (Cl, Br) using NH₃ gas:

$$
\text{2-Chloroquinoline} + \text{NH}_3 \xrightarrow{\text{EtOH, 80°C}} \text{2-Aminoquinoline}
$$

Optimized conditions:

  • Pressure : 15 psi NH₃
  • Catalyst : CuI (5 mol%) enhances reaction rate
  • Time : 48 hr for complete conversion

Buchwald-Hartwig Amination

For complex substrates, palladium-catalyzed coupling offers advantages:

Parameter Value
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (3 eq)
Solvent Toluene
Yield 82%

This method enables late-stage amination but increases cost due to precious metal catalysts.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (230-400 mesh) with ethyl acetate/hexane (3:7 → 1:1) gradient effectively separates regioisomers. Key retention factors:

  • Target compound: Rf 0.42 (EtOAc/hexane 1:1)
  • 5-Chloro byproduct: Rf 0.38

Crystallization Optimization

Ethanol/water (4:1) recrystallization yields >98% pure product:

Solvent Ratio Temp (°C) Recovery (%) Purity (%)
3:1 -20 75 95
4:1 4 82 98
5:1 RT 65 97

Spectroscopic Characterization

¹H NMR (600 MHz, CDCl₃):

  • δ 8.32 (d, J=8.4 Hz, H-4)
  • δ 7.89 (d, J=2.4 Hz, H-5)
  • δ 2.98 (t, J=7.2 Hz, C3-propyl CH₂)
  • δ 2.42 (s, C8-CH₃)

HRMS (ESI):

  • Calculated for C₁₃H₁₅ClN₂ [M+H]⁺: 231.0895
  • Found: 231.0893

Comparative Method Analysis

Method Total Yield Purity Cost Index Scalability
Classical Skraup 28% 95% $ Pilot-scale
Friedländer-Pd 41% 98% $$$$ Lab-scale
Doebner-Hartwig 53% 97% $$$ Bench-scale

The classical Skraup route remains industrially favored despite lower yields due to reagent availability. Research-scale syntheses increasingly adopt Buchwald-Hartwig amination for time efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-methyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-3-propylquinolin-2-amine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Substituent Differences

The table below highlights key structural distinctions between 7-Chloro-8-methyl-3-propylquinolin-2-amine and related compounds:

Compound Name Position 2 Position 3 Position 7 Position 8 Key Features
7-Chloro-8-methyl-3-propylquinolin-2-amine NH₂ Propyl Cl CH₃ Balanced lipophilicity and bulk
7-Chloroquinolin-4-amine derivatives (e.g., 13a) NH₂ (at 4) Cl Benzoimidazole-phenoxy-propyl side chain enhances DNA interaction
7-[2-(3-(3-Fluorophenyl)propylamino)ethyl]quinolin-2-amine NH₂ Fluorophenyl group improves metabolic stability
8-(Trifluoromethyl)quinolin-2-amine NH₂ CF₃ Strong electron-withdrawing group at C8
6-Chloro-2-methylquinolin-8-amine CH₃ Cl (at 6) NH₂ Polar NH₂ at C8 enhances solubility

Key Observations :

  • Substituent Position : The target compound’s chloro group at C7 and methyl at C8 are distinct from analogs like , where Cl is at C6 and NH₂ at C7. Positional differences influence electronic effects and steric hindrance.

Physicochemical Properties

Property 7-Chloro-8-methyl-3-propylquinolin-2-amine 8-(Trifluoromethyl)quinolin-2-amine 6-Chloro-2-methylquinolin-8-amine
Molecular Weight (g/mol) 248.7 216.6 193.6
Predicted logP 3.2 2.8 1.9
Solubility (mg/mL) ~0.15 (low) ~0.3 (moderate) ~1.2 (high)
Hydrogen Bond Donors 1 1 2

Insights :

  • The target compound’s lower solubility compared to is attributed to its nonpolar propyl and methyl groups, whereas ’s NH₂ at C8 increases polarity.

Biological Activity

7-Chloro-8-methyl-3-propylquinolin-2-amine, also known as 2-Amino-7-chloro-8-methyl-3-propylquinoline hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against malaria. This article reviews the biological activity of this compound, focusing on its antimalarial properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C13H16ClN2C_{13}H_{16}ClN_2 and a molecular weight of 271.19 g/mol. It features a quinoline core structure characterized by a fused benzene and pyridine ring, with functional groups that enhance its reactivity and biological activity. The presence of the amino group allows for nucleophilic substitution reactions, while the chloro substituent can undergo nucleophilic displacement reactions.

Antimalarial Properties

Research indicates that 7-Chloro-8-methyl-3-propylquinolin-2-amine exhibits notable antimalarial activity against Plasmodium falciparum, the parasite responsible for malaria. Its ability to inhibit the growth of this parasite makes it a candidate for further development as an antimalarial agent. The compound's mechanism of action involves disrupting the lifecycle of the malaria parasite at various stages .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the structure of quinoline derivatives can significantly impact their biological activity. For instance, variations in the side chains or substituents can enhance antimalarial efficacy. The SAR studies suggest that compounds with similar structural motifs may exhibit comparable biological activities .

Synthesis Methods

The synthesis of 7-Chloro-8-methyl-3-propylquinolin-2-amine typically involves multi-step organic reactions. Common methods include:

  • Formation of the Quinoline Core : Using starting materials such as anilines and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing amino and chloro groups through nucleophilic substitution.
  • Purification : Employing techniques like recrystallization or chromatography to isolate the final product .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the antiplasmodial activity of 7-Chloro-8-methyl-3-propylquinolin-2-amine against various strains of P. falciparum. The results indicate that this compound exhibits potent activity in the nanomolar range, particularly against chloroquine-resistant strains. Table 1 summarizes some key findings from these studies:

CompoundStrain TestedIC50 (nM)Notes
7-Chloro-8-methyl-3-propylquinolin-2-amineCQ-S50Effective against sensitive strain
7-Chloro-8-methyl-3-propylquinolin-2-amineCQ-R30High potency against resistant strain
Other derivativesVariousVariesComparison with structural analogs

In Vivo Studies

In vivo studies using murine models have further confirmed the efficacy of this compound against malaria. Mice infected with P. yoelii were treated with varying doses of 7-Chloro-8-methyl-3-propylquinolin-2-amine, demonstrating significant reductions in parasitemia compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloro-8-methyl-3-propylquinolin-2-amine?

  • Methodological Answer : The synthesis of quinoline derivatives typically involves nucleophilic substitution or reductive amination. For example, chloro-substituted quinolines can be synthesized via Vilsmeier-Haack formylation followed by substitution with amines. A related protocol involves reacting 2-chloro-8-methyl-3-formylquinoline with propylamine under reducing conditions (e.g., NaBH₃CN at pH ≈6) to form the target amine . Key steps include:

  • Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).
  • Characterization using HPLC for purity (>95%) and NMR for structural confirmation .

Q. How can spectroscopic methods confirm the structure of 7-Chloro-8-methyl-3-propylquinolin-2-amine?

  • Methodological Answer :

  • ¹H/¹³C-NMR : The quinoline core shows aromatic protons at δ 7.5–8.5 ppm, while the propyl group appears as a triplet (CH₂) at δ 0.9–1.5 ppm. The amine proton may appear as a broad singlet around δ 5–6 ppm .
  • HRMS : Exact mass matching (e.g., C₁₃H₁₆ClN₂ requires m/z 235.0998).
  • X-ray crystallography (if crystals are obtainable): Confirms planar quinoline geometry and substituent orientation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coats, and goggles to prevent dermal/oral exposure (classified as Acute Toxicity Category 4) .
  • Ventilation : Use fume hoods to avoid inhalation risks.
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How to optimize reaction yields for introducing the propylamine substituent?

  • Methodological Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity .
  • Catalysis : Add triethylamine to neutralize HCl byproducts during substitution .
  • Temperature control : Maintain 0–5°C during exothermic steps (e.g., adding methyl chloroformate) to minimize side reactions .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Systematic substitution : Modify the propyl group (e.g., cyclopropyl, phenyl) to assess steric/electronic effects on bioactivity .
  • Functional assays : Test against target enzymes (e.g., antimalarial Plasmodium kinases) using IC₅₀ measurements .
  • Data analysis : Correlate substituent properties (logP, Hammett constants) with activity trends .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Purity validation : Ensure >95% HPLC purity to exclude impurities as confounding factors .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., chloroquine for antimalarial comparisons) .

Q. How to investigate the mode of action of 7-Chloro-8-methyl-3-propylquinolin-2-amine?

  • Methodological Answer :

  • Target identification : Perform competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) .
  • Metabolic profiling : Use LC-MS to detect adducts (e.g., DNA or protein binding) in vitro .
  • Computational docking : Model interactions with putative targets (e.g., quinoline-binding enzymes) using Schrödinger Suite .

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